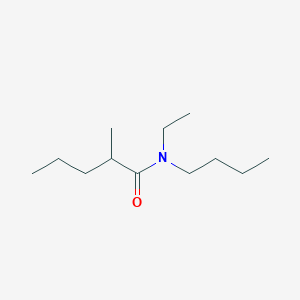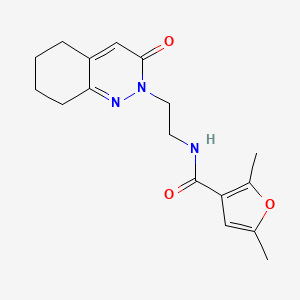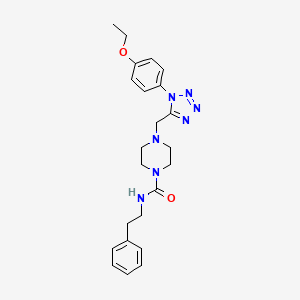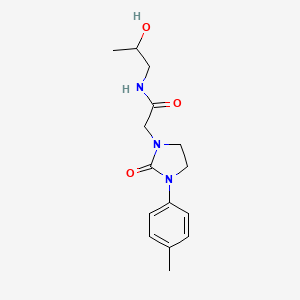![molecular formula C19H19N5OS B2393427 2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 1004186-14-4](/img/structure/B2393427.png)
2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a pyridazine ring, and a pyrrolidine ring . This compound is offered by Benchchem for CAS No. 1004186-14-4.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of a number of new potentially biologically active derivatives based on the corresponding 2- { [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide . The reactions of hydrazide A with aryl isocyanate, aryl, and alkyl isothiocyanates were performed .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrazolylpyridazine is a non-fused biheterocyclic system, which derivatives have a wide spectrum of biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve the reactions of a hydrazide with aryl isocyanate, aryl, and alkyl isothiocyanates . The reactions were performed in anhydrous benzene .Scientific Research Applications
- Pyrazolylpyridazine derivatives have been found to stimulate plant growth . These compounds could potentially enhance crop yield and improve agricultural productivity.
- The pyrazolylpyridazine scaffold has demonstrated anti-inflammatory properties . Researchers have explored its potential as a therapeutic agent for managing inflammatory conditions.
- Some pyrazolylpyridazine derivatives exhibit antibacterial activity . These compounds could be investigated further for their efficacy against bacterial infections.
- The compound’s derivatives have antioxidant activity . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases.
- Pyrazolylpyridazine derivatives have shown hypotensive effects . Researchers might explore their potential as antihypertensive agents.
- The pyrazolylpyridazine scaffold has been used to synthesize compounds for agricultural purposes, such as insecticides, fungicides, and herbicides . Ongoing research aims to discover novel chemical plant protection products.
Plant Growth Stimulation
Anti-Inflammatory Activity
Antibacterial Effects
Antioxidant Properties
Hypotensive (Blood Pressure-Lowering) Activity
Chemical Plant Protection
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound “2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone” are currently unknown. The compound is a derivative of pyrazolylpyridazine, a non-fused biheterocyclic system . Derivatives of this system have been found to have a wide spectrum of biological activity .
Mode of Action
It is known that pyrazolylpyridazine derivatives can have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Given the biological activities of similar compounds, it may influence pathways related to inflammation, bacterial growth, oxidative stress, and blood pressure regulation .
Result of Action
Based on the activities of similar compounds, it may have effects such as reducing inflammation, inhibiting bacterial growth, neutralizing reactive oxygen species, and lowering blood pressure .
properties
IUPAC Name |
2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-19(23-11-1-2-12-23)14-26-18-9-8-17(21-22-18)15-4-6-16(7-5-15)24-13-3-10-20-24/h3-10,13H,1-2,11-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAOJCFDRSPWBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2393344.png)
![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2393345.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2393348.png)
![N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393349.png)
![N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2393356.png)





![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid](/img/structure/B2393362.png)
